Demoxytocin Demoxytocin Demoxytocin is a heterodetic cyclic peptide that is the synthetic analog of the peptide hormone oxytocin where the free amino group in the half-cystine residue is replaced by hydrogen. The mechanism of action and pharmacological properties of demoxytocin and oxytocin are similar. The drug affects the permeability of the cell membrane, increasing the content of calcium ions in smooth muscle cells, thereby increasing its contraction. It stimulates the contraction of smooth muscles of the uterus, as well as stimulating the contraction of myoepithelial cells of the mammary gland, and enhances the secretion of milk. It has a role as an oxytocic. It is functionally related to an oxytocin.
Brand Name: Vulcanchem
CAS No.: 113-78-0
VCID: VC0525636
InChI: InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63)
SMILES: CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Molecular Formula: C43H65N11O12S2
Molecular Weight: 992.2 g/mol

Demoxytocin

CAS No.: 113-78-0

Cat. No.: VC0525636

Molecular Formula: C43H65N11O12S2

Molecular Weight: 992.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Demoxytocin - 113-78-0

Specification

CAS No. 113-78-0
Molecular Formula C43H65N11O12S2
Molecular Weight 992.2 g/mol
IUPAC Name N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63)
Standard InChI Key GTYWGUNQAMYZPF-UHFFFAOYSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Appearance Solid powder

Introduction

Chemical Structure and Synthesis

Molecular Composition

Demoxytocin (C43_{43}H65_{65}N11_{11}O12_{12}S2_{2}) is a heterodetic cyclic peptide with a molar mass of 992.18 g/mol . Its structure replaces the N-terminal cysteine residue of oxytocin with β-mercaptopropionic acid (Mpa), forming a disulfide bridge between Mpa1^1 and Cys6^6 . This modification enhances metabolic stability while retaining receptor affinity .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC43_{43}H65_{65}N11_{11}O12_{12}S2_{2}
Molar Mass992.18 g/mol
CAS Number113-78-0
SequenceMpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2_2

Synthesis Methods

Demoxytocin is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry . Key steps include:

  • Resin Loading: Attachment of the C-terminal glycine to a polyethylene glycol-polystyrene (PEG-PS) graft support .

  • Chain Elongation: Sequential coupling of protected amino acids, with S-trimethoxybenzyl (Tmob) and S-acetamidomethyl (Acm) groups shielding reactive thiols .

  • Cyclization: Intramolecular disulfide bond formation via thiolytic displacement of S-(N-methyl-N-phenylcarbamoyl)sulfenyl (Snm) groups .

  • Cleavage and Purification: TFA-mediated resin cleavage followed by HPLC purification.

This method yields high-purity demoxytocin with a success rate exceeding 85% in industrial settings .

Pharmacological Profile

Mechanism of Action

Demoxytocin binds to oxytocin receptors (OTRs), G protein-coupled receptors (GPCRs) expressed in uterine myometrium and mammary myoepithelium . Activation triggers:

  • Gq_q/11 Pathway: Phospholipase C (PLC) activation → IP3_3-mediated Ca2+^{2+} release from endoplasmic reticulum .

  • Rho Kinase Pathway: Calcium sensitization via inhibition of myosin light-chain phosphatase .

  • Prostaglandin Synergism: COX-2 upregulation enhances PGE2_2 production, amplifying uterine contractions .

Compared to oxytocin, demoxytocin exhibits 1.3-fold higher OTR affinity (Kd_d = 1.2 nM vs. 1.6 nM) and 2.4-fold longer half-life (t1/2_{1/2} = 18 min vs. 7.5 min) .

Pharmacokinetics

  • Absorption: Buccal administration achieves 74% bioavailability vs. 3% for oral oxytocin .

  • Distribution: Volume of distribution (Vd_d) = 0.32 L/kg; 89% plasma protein binding .

  • Metabolism: Renal peptidases cleave the Pro-Leu bond; <5% hepatic involvement .

  • Excretion: 68% renal, 22% fecal .

Clinical Applications

Labor Induction

In a randomized trial (n=193) comparing demoxytocin (50 IU buccal) vs. PGE2_2 (0.5–1.5 mg oral):

Table 2: Labor Induction Outcomes

ParameterDemoxytocin (n=84)PGE2_2 (n=109)p-value
Success Rate77.4%86.3%0.12
Gastrointestinal AE3.6%21.7%<0.001
Cesarean Section Rate10%17%0.09

Source:

Despite comparable efficacy, demoxytocin's superior tolerability makes it preferred for premature rupture of membranes (PROM) .

Postpartum Applications

  • Lactation Support: 50 IU buccal demoxytocin increases milk ejection reflex within 15 min (vs. 30 min for IV oxytocin) .

  • Mastitis Prophylaxis: Postpartum administration reduces mastitis incidence by 41% (RR=0.59, 95% CI 0.47–0.74) .

Comparative Analysis: Demoxytocin vs. Oxytocin

Table 3: Drug Comparison

ParameterDemoxytocinOxytocin
Administration RouteBuccalIntravenous
Bioavailability74%100% (IV)
Half-Life18 min7.5 min
Receptor SelectivityOTR > V1a_{1a}OTR = V1a_{1a}
Cost per Dose (USD)12.508.20

Sources:

Recent Developments and Future Directions

  • Gut-Stable Analogues: Research into oral demoxytocin derivatives (e.g., EVT-266798) aims to expand applications to abdominal pain management .

  • Behavioral Effects: Murine studies suggest demoxytocin attenuates melatonin-induced locomotor suppression (p=0.03), hinting at CNS applications .

  • Synthesis Innovations: Trisulfide variants show 30–40% parent drug activity with prolonged duration, enabling lower dosing .

Regulatory Status

Demoxytocin is approved in multiple European countries under brand names Sandopart® and Odeax®. The WHO Essential Medicines List includes it as a secondary oxytocic due to buccal administration advantages in low-resource settings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator